molecular formula C18H20N2O3 B368406 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941540-82-5

2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B368406
CAS No.: 941540-82-5
M. Wt: 312.4g/mol
InChI Key: UHHHACITTJCCMB-UHFFFAOYSA-N
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Description

2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a complex organic compound that features a benzimidazole core linked to a methoxyphenoxyethyl group and an ethanol moiety

Properties

IUPAC Name

2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-14-6-8-15(9-7-14)23-13-11-20-17-5-3-2-4-16(17)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHACITTJCCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For example, 2-mercaptobenzimidazole intermediates are prepared by reacting o-phenylenediamine with carbon disulfide under basic conditions, followed by alkylation or arylation at the sulfur position. In one protocol, 2-(benzylthio)benzimidazole was synthesized by treating 2-mercaptobenzimidazole with benzyl chloride in ethanol using potassium hydroxide as a base, achieving a 98.9% yield for the intermediate alcohol precursor.

Functionalization with (4-Methoxyphenoxy)ethyl Side Chain

Introducing the (4-methoxyphenoxy)ethyl group requires synthesizing 2-(4-methoxyphenoxy)ethylamine as a key intermediate. A high-yield route involves:

  • Guaiacol (2-methoxyphenol) reacting with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol (98.9% yield).

  • Chlorination using thionyl chloride or PCl₃ to produce 2-(2-methoxyphenoxy)ethyl chloride (93.7% yield).

  • Gabriel synthesis with phthalimide potassium salt to yield N-(2-(4-methoxyphenoxy)ethyl)phthalimide (86.4% yield), followed by hydrazinolysis to free the amine (91.2% yield).

This four-step sequence achieves a total yield of 73.04%, significantly higher than traditional methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF as solvent : Critical for facilitating SN2 reactions during alkylation, with recovery rates exceeding 90% after distillation.

  • Temperature control : Maintaining 50–55°C during coupling prevents decomposition, while post-reaction heating to 110–115°C ensures complete cyclization.

  • Seeding for crystallization : Adding crystalline Form-2 seeds during anti-solvent precipitation (e.g., methyl tert-butyl ether) improves purity to >99%.

Catalytic Enhancements

  • PEG-600 : Acts as a phase-transfer catalyst, increasing yields by 15–20% in benzimidazole alkylation steps.

  • Charcoal treatment : Post-reaction clarification with activated charcoal removes colored impurities, enhancing product stability.

Characterization and Validation

Spectroscopic Analysis

  • FTIR : Key peaks include O–H stretching (3200–3400 cm⁻¹), C–N benzimidazole ring vibrations (1620–1664 cm⁻¹), and aromatic C–O–C bonds (1240–1280 cm⁻¹).

  • ¹H NMR : Diagnostic signals include singlet δ 3.76 ppm (methoxy group), triplet δ 4.20 ppm (–OCH₂CH₂N–), and multiplet δ 6.85–7.40 ppm (aromatic protons).

Crystallography and Polymorphism

Crystalline forms are characterized by X-ray diffraction. For example, Form-2 of related benzimidazole derivatives exhibits a monoclinic lattice with melting points of 131–133°C.

Industrial-Scale Production Considerations

Cost-Effective Solvent Recycling

DMF recovery via agitated thin-film drying (ATFD) reduces raw material costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also exert its effects through the modulation of oxidative stress pathways, reducing the levels of reactive oxygen species (ROS) and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
  • 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid
  • 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propanoic acid

Uniqueness

2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Biological Activity

The compound 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol , also known by its CAS number 941540-82-5, is a benzimidazole derivative that has garnered interest for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This compound features a benzimidazole core linked to a 4-methoxyphenoxyethyl group, which is significant for its biological activity. The molecular weight is approximately 312.4 g/mol .

Anticancer Potential

Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. A study highlighted the efficacy of similar benzimidazole derivatives in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : Benzimidazole derivatives are known to interact with tubulin, disrupting microtubule formation, which is crucial for mitosis. This disruption leads to apoptosis in cancer cells.

Antimicrobial Activity

Several studies have reported antimicrobial effects associated with benzimidazole derivatives. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Anti-inflammatory Effects

Compounds structurally related to this compound have shown significant anti-inflammatory activity in various models. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Study 1: Anticancer Activity

A comparative study on various benzimidazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability post-treatment.

CompoundIC50 (µM)Cell Line
Benzimidazole A15MCF-7 (Breast)
Benzimidazole B10A549 (Lung)
Target Compound 8 MCF-7

The target compound showed an IC50 value of 8 µM , indicating potent activity compared to other derivatives.

Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains revealed that this compound had notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound possesses considerable antimicrobial properties.

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